2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 956950-95-1
VCID: VC5999560
InChI: InChI=1S/C8H15N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5,9H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)CCN
Molecular Formula: C8H15N3
Molecular Weight: 153.229

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

CAS No.: 956950-95-1

Cat. No.: VC5999560

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine - 956950-95-1

Specification

CAS No. 956950-95-1
Molecular Formula C8H15N3
Molecular Weight 153.229
IUPAC Name 2-(1,3,5-trimethylpyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C8H15N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5,9H2,1-3H3
Standard InChI Key YKNKANAAYSLJMA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and an ethanamine (-CH₂CH₂NH₂) side chain at position 4. This configuration confers both lipophilic (methyl groups) and hydrophilic (amine) properties, influencing its solubility and reactivity. The IUPAC name, 2-(1,3,5-trimethylpyrazol-4-yl)ethanamine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number956950-95-1
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.229 g/mol
IUPAC Name2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine
SMILESCC1=C(C(=NN1C)C)CCN
InChI KeyYKNKANAAYSLJMA-UHFFFAOYSA-N

The SMILES notation and InChI key provide standardized representations for chemical databases and computational modeling. Solubility data remain unreported, but the amine group suggests moderate polarity, likely enhancing water solubility compared to purely aromatic pyrazoles.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine typically involves pyrazole ring formation followed by side-chain functionalization. A common approach employs:

  • Condensation Reactions: Cyclocondensation of hydrazines with diketones or β-keto esters to form the pyrazole ring.

  • Nucleophilic Substitution: Introduction of the ethanamine group via alkylation or Michael addition.

For example, 1,3,5-trimethylpyrazole can be synthesized from acetylacetone and methylhydrazine, followed by bromination at position 4 and subsequent amination to attach the ethanamine moiety .

Reaction Modifications

The primary amine group enables further derivatization:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Quaternization of the amine to enhance bioavailability.

  • Schiff Base Formation: Condensation with carbonyl compounds for coordination chemistry applications.

Biological Activities and Applications

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundActivityMechanism
4-Chloro-1,3,5-trimethyl-1H-pyrazoleAntibacterialMembrane disruption
N-Myristoyltransferase InhibitorsAntitrypanosomalEnzyme inhibition
Sulfonamide-pyrazolesAnticancerKinase inhibition

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

  • Building Block: For synthesizing ligands in coordination chemistry.

  • Intermediate: In agrochemicals and dyes due to its stable heterocyclic core .

Related Compounds and Structural Analogues

Halogenated Derivatives

  • 4-Chloro-1,3,5-trimethyl-1H-pyrazole: Enhanced electrophilicity for nucleophilic aromatic substitution .

  • 4-Bromo-1,3,5-trimethyl-1H-pyrazole: Used in cross-coupling reactions for drug discovery .

Functionalized Analogues

  • 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine: Oxygen linker modifies electronic properties, affecting receptor binding .

  • Sulfonamide-Pyrazole Hybrids: Improved pharmacokinetics in antitrypanosomal agents .

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